molecular formula C19H21NO5 B554296 Z-Thr(Bzl)-OH CAS No. 69863-36-1

Z-Thr(Bzl)-OH

Cat. No. B554296
CAS RN: 69863-36-1
M. Wt: 343.4 g/mol
InChI Key: FVKJXAYBJIAXAU-PBHICJAKSA-N
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Description

Z-Thr(Bzl)-OH is a threonine derivative . Its molecular formula is C19H21NO5 . It is also known by other names such as Z-O-benzyl-L-threonine, N-Z-O-Benzyl-L-threonine, and (2S,3R)-3- (Benzyloxy)-2- ( ( (benzyloxy)carbonyl)amino)butanoic acid .


Molecular Structure Analysis

The molecular structure of Z-Thr(Bzl)-OH can be represented by the InChI string: InChI=1S/C19H21NO5/c1-14 (24-12-15-8-4-2-5-9-15)17 (18 (21)22)20-19 (23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3, (H,20,23) (H,21,22)/t14-,17+/m1/s1 . The molecular weight of the compound is 343.4 g/mol .


Physical And Chemical Properties Analysis

Z-Thr(Bzl)-OH has a molecular weight of 343.4 g/mol, a XLogP3-AA value of 2.8, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 9 . The compound has a density of 1.228g/cm³, a melting point of 77-80℃, a boiling point of 539.3°C at 760 mmHg, a flashing point of 280°C, and a vapor pressure of 1.84E-12mmHg at 25°C .

Scientific Research Applications

Synthesis in Peptide Chemistry

Z-Thr(Bzl)-OH, a protected amino acid, plays a crucial role in peptide synthesis. For instance, it was used in the synthesis of protected glycopeptides, such as Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl)4]-Thr(tBu)-NHNH-Boc, crucial for studying peptide structure and function. This synthesis involved a stepwise coupling strategy, highlighting the importance of Z-Thr(Bzl)-OH in complex peptide assembly (Gobbo et al., 1988).

Racemization Studies

The compound has been instrumental in understanding racemization mechanisms in peptides. For example, the racemization of Z-Gly-Ser(Bzl)-OPcp, a related compound, was studied to understand different racemization pathways in peptide synthesis. This research helps in optimizing peptide synthesis by minimizing undesirable racemization (Kovacs et al., 1982; Kovacs et al., 2009).

Biomedical Research

In the broader context of biomedical research, although Z-Thr(Bzl)-OH itself may not be a direct focus, related compounds and methodologies contribute significantly. For example, terahertz (THz) technology, which is relevant in biomedical imaging and diagnostics, involves studying the interaction of THz radiation with biomolecules, potentially including those similar to Z-Thr(Bzl)-OH. This technology is crucial for non-invasive medical diagnostics and understanding biological systems at the molecular level (Wilmink & Grundt, 2011; Gong et al., 2019; Mathanker et al., 2013).

properties

IUPAC Name

(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKJXAYBJIAXAU-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427034
Record name O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Thr(Bzl)-OH

CAS RN

69863-36-1
Record name O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Konnert, A Gauliard, F Lamaty… - ACS Sustainable …, 2013 - ACS Publications
An eco-friendly methodology for preparing carbamate N-protected α-amino acids is described using ball-milling technology. Some β-amino acids were also investigated in this study. …
Number of citations: 18 pubs.acs.org
C Birr - 2012 - books.google.com
This book was written in the context of the daily confrontation with problems in the utilization of polymeric supports for the synthesis of pep tides. Therefore, views and experiences which …
Number of citations: 117 books.google.com
C Birr, C Birr - Aspects of the Merrifield Peptide Synthesis, 1978 - Springer
The selection of methodical procedures noticed in this chapter should not constitute a devaluation of the scientific-intellectual wealth of the approaches and modifications omitted here, …
Number of citations: 1 link.springer.com
栗原藤三郎, 伊藤秀雄, 土田良雄 - The Japanese journal of …, 1983 - jstage.jst.go.jp
ポリミキシン系抗生物質などの多くの塩基性アミノ酸残基を持つ環状アシルペプチド類は, 一般にグラム陰性菌に著効を示すことが知られており, 著者らもこれまで塩基性アミノ酸として Lysine を含有…
Number of citations: 1 www.jstage.jst.go.jp

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